molecular formula C16H10F4N4O B7683484 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide

1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide

Cat. No. B7683484
M. Wt: 350.27 g/mol
InChI Key: XMISSIFWYBECGO-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide, also known as TPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPPB is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain sensation and inflammation.

Scientific Research Applications

1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. TRPV1 channels are expressed in sensory neurons and play a crucial role in nociceptive signaling, making them a promising target for pain management. 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to effectively inhibit TRPV1 channels, leading to a reduction in pain and inflammation in various animal models.

Mechanism of Action

TRPV1 channels are activated by various stimuli, including heat, protons, and capsaicin. When activated, TRPV1 channels allow the influx of calcium ions, leading to depolarization and the release of neurotransmitters. 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide acts as a selective inhibitor of TRPV1 channels, binding to a specific site on the channel and preventing its activation. This leads to a reduction in calcium influx and neurotransmitter release, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to effectively reduce pain and inflammation in various animal models. In addition, 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to have minimal off-target effects, making it a promising candidate for further development. 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide is its selectivity for TRPV1 channels, which allows for targeted inhibition of pain and inflammation without affecting other physiological processes. In addition, 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide has been shown to have minimal off-target effects, making it a promising candidate for further development. However, one limitation of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide is its relatively low potency, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide research. One area of focus could be the development of more potent TRPV1 inhibitors based on the structure of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide. Another area of focus could be the investigation of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide's potential therapeutic applications in other areas, such as cancer or cardiovascular disease. Finally, further research could be conducted to better understand the mechanism of action of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide and its potential interactions with other physiological processes.

Synthesis Methods

The synthesis of 1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide involves a multistep process, starting with the reaction of 2,6-difluoropyridine with 3,5-difluorobenzonitrile, followed by the reaction of the resulting intermediate with 3-aminopyrazole-4-carboxamide. The final product is obtained after purification through column chromatography and recrystallization.

properties

IUPAC Name

1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N4O/c17-10-3-1-4-11(9-10)24-8-7-12(23-24)15(25)22-14-6-2-5-13(21-14)16(18,19)20/h1-9H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMISSIFWYBECGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)C(=O)NC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide

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